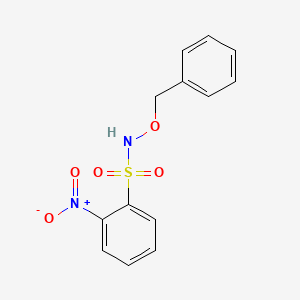

N-(苄氧基)-2-硝基苯磺酰胺

描述

N-(Benzyloxy)-2-nitrobenzenesulfonamide is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles. The compound is characterized by the presence of a nitro group and a benzyloxy substituent attached to a benzenesulfonamide moiety. This structure is significant in organic synthesis, particularly in the construction of benzhydrylamines and other heterocyclic compounds .

Synthesis Analysis

The synthesis of N-(Benzyloxy)-2-nitrobenzenesulfonamide-related compounds involves base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. The process requires electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate the C-arylation . Additionally, a practical chemoselective aromatic substitution method has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through the efficient nitration and halogenation of N-phenylbenzenesulfonamide, employing metal-promoted tandem reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides have been extensively studied using experimental techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and allow for the comparison of optimized structures with experimental values .

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . They are also involved in the preparation of secondary amines and diamines through reactions with 2,4-dinitrobenzenesulfonyl chloride . Moreover, the 2-nitrobenzene peroxysulfonyl radical, formed from 2-nitrobenzenesulfonyl chloride and superoxide, can oxidize benzylic methylene compounds to ketones under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Benzyloxy)-2-nitrobenzenesulfonamide derivatives are influenced by their functional groups. The nitro group is a key functional group that imparts reactivity towards both electrophilic and nucleophilic agents, making these compounds versatile intermediates in organic synthesis. The benzyloxy group can be manipulated through various chemical reactions, including oxidation and alkylation, to yield a wide range of products with potential biological activity .

科学研究应用

固相合成N-烷基羟肟酸

- 聚合物支持的N-苄氧基-2-硝基苯磺酰胺已被用于通过不同途径进行各种化合物的N-烷基化,包括福山反应,N-烷基化与烷基溴化物,以及迈克尔加成反应。结果得到的N-烷基羟肟酸在纯度和产率方面均表现出优异的性能(Krchnak & Slough, 2004)。

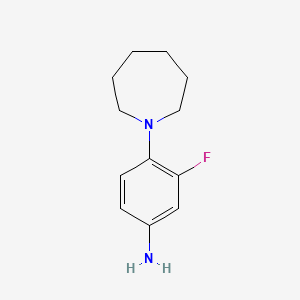

氮杂环化合物的合成

- 将N-苄基-2-硝基苯磺酰胺用于碱介导的分子内芳基化反应,得到苄基胺。这些化合物是合成各种氮杂环化合物(包括吲哚氧化物和喹唑啉)的有用中间体(Kisseljova, Smyslova & Krchnak, 2014)。

细菌生物膜抑制

- 合成了N-(苄氧基)-2-硝基苯磺酰胺的新衍生物,并显示出对大肠杆菌和枯草芽孢杆菌的细菌生物膜具有抑制作用,且细胞毒性最小(Abbasi et al., 2020)。

制备二级胺的多功能手段

- 已经探索了N-(苄氧基)-2-硝基苯磺酰胺衍生物在制备二级胺和作为胺的保护剂方面的潜力,展示了在化学合成中的多功能性(Fukuyama, Jow & Cheung, 1995)。

构象性质和结构研究

- 已对N-(苄氧基)-2-硝基苯磺酰胺的分子结构和构象性质在气态和晶体相中进行了研究,以了解其化学行为和潜在应用(Giricheva et al., 2011)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

The exact mode of action of N-(Benzyloxy)-2-nitrobenzenesulfonamide is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various metabolic pathways

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of N-(Benzyloxy)-2-nitrobenzenesulfonamide

安全和危害

未来方向

属性

IUPAC Name |

2-nitro-N-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDOHALMCRHCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431674 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

CAS RN |

77925-80-5 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

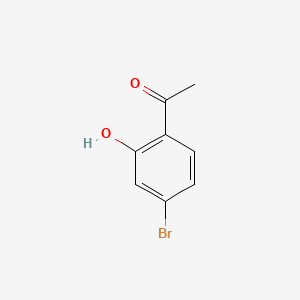

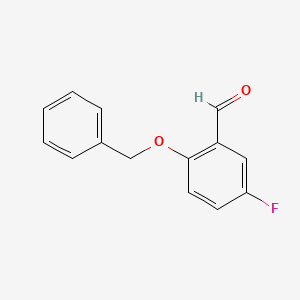

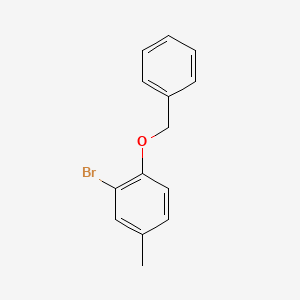

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

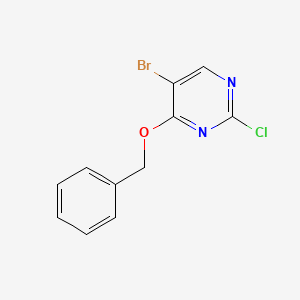

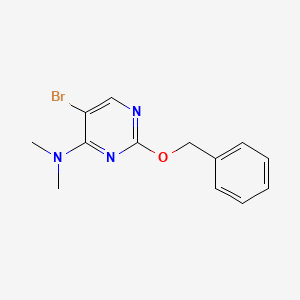

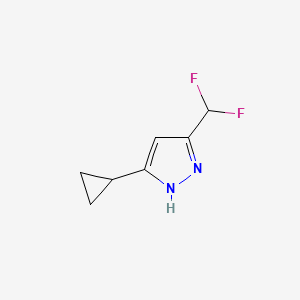

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)